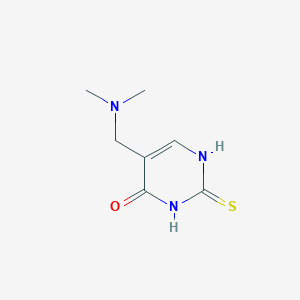

5-Dimethylaminomethyl-2-thiouracil

描述

属性

分子式 |

C7H11N3OS |

|---|---|

分子量 |

185.25 g/mol |

IUPAC 名称 |

5-[(dimethylamino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C7H11N3OS/c1-10(2)4-5-3-8-7(12)9-6(5)11/h3H,4H2,1-2H3,(H2,8,9,11,12) |

InChI 键 |

QKOFOZFTGASVBZ-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CC1=CNC(=S)NC1=O |

同义词 |

5-dimethylaminomethyl-2-thiouracil 5-DMAT |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

5-Dimethylaminomethyl-2-thiouracil (C7H11N3OS) is a thiopyrimidine derivative that exhibits unique chemical properties due to the presence of both thiol and amine functional groups. These properties are crucial for its biological activity, allowing it to interact with various biological targets.

Antifungal Applications

Recent studies have highlighted the potential of this compound in developing antifungal agents. For instance, copper(II) complexes synthesized with thiouracil derivatives demonstrated promising antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values for these complexes ranged from 31 to 125 µg/mL, indicating their effectiveness against fungal infections .

Case Study: Copper(II) Complexes

- Complex Composition : Cu(Bipy)Cl₂(thiouracil)

- MIC Values : Ranged from 31.25 to 125 µg/mL against various Candida isolates.

- Mutagenic Potential : Evaluated using the Ames test; complex showed no mutagenic effects at tested concentrations .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Metal complexes involving this compound have shown significant bactericidal effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Metal Complexes

- Metal Used : Cobalt and nickel chelates.

- Activity : Exhibited strong antimicrobial effects, with some complexes showing synergistic activity when combined with traditional antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly through its interaction with DNA. Studies have indicated that metal complexes of this compound can bind to DNA, potentially disrupting cancer cell proliferation.

Case Study: Cytotoxicity Assays

- Cell Lines Tested : HeLa (cervical cancer), C6 (glioma), and CHO (Chinese hamster ovary).

- Method : MTT assay to measure cell viability post-treatment.

- Findings : Certain metal complexes showed significant cytotoxicity, indicating potential as anticancer agents .

Data Summary

常见问题

Basic: What are the established synthetic routes for 5-dimethylaminomethyl-2-thiouracil, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, Kamalakannan and Venkappayya (2002) reported a method using 2-thiouracil derivatives reacted with dimethylaminomethyl halides in the presence of a base like triethylamine. Optimization includes controlling solvent polarity (e.g., DMF or aqueous mixtures) and temperature (60–80°C) to enhance yield . Purity can be improved via recrystallization using ethanol-water mixtures.

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Answer:

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the dimethylaminomethyl substitution pattern and thiouracil backbone .

- FT-IR for identifying thioamide (C=S) stretches near 1250–1350 cm⁻¹ and N–H vibrations .

- Elemental analysis to verify stoichiometry. Advanced studies may incorporate mass spectrometry (HRMS) for molecular ion validation .

Advanced: How do cobalt and nickel chelates of this compound influence antimicrobial activity, and what structural factors drive efficacy?

Answer:

Kamalakannan and Venkappayya (2002) demonstrated that chelation with Co(II) or Ni(II) enhances antimicrobial activity against Staphylococcus aureus and E. coli. The dimethylaminomethyl group increases ligand solubility and metal-binding affinity, while the thione sulfur and adjacent nitrogen atoms create stable octahedral complexes. Activity correlates with the chelate’s ability to disrupt microbial cell membranes or DNA .

Advanced: What contradictions exist in the literature regarding the anticancer mechanisms of this compound derivatives?

Answer:

Discrepancies arise in reported mechanisms:

- Some studies attribute activity to ROS generation via redox-active metal chelates (e.g., Co complexes) .

- Others propose topoisomerase inhibition or apoptosis induction via mitochondrial pathways. Variability may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or chelate stability under physiological conditions . Researchers should validate mechanisms using knockout cell models and ROS scavengers.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific toxicological data for this compound is limited, related thiouracils (e.g., 2-thiouracil) require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation .

- Storage : In airtight containers at –20°C to prevent degradation. Toxicity screening (e.g., in vitro cytotoxicity assays) is advised for novel derivatives .

Advanced: How can researchers resolve conflicting data on the stability of this compound chelates in aqueous media?

Answer:

Contradictions in stability constants (log K) may arise from:

- pH dependency : Chelates may hydrolyze in acidic/basic conditions. Use potentiometric titrations across pH 2–12 to map stability .

- Counterion effects : Chloride vs. nitrate salts can alter solubility. Characterize speciation via UV-Vis spectroscopy or cyclic voltammetry .

Basic: What databases and analytical tools are critical for literature reviews on this compound?

Answer:

- Scopus and PubMed for peer-reviewed articles (use search terms: "this compound" AND "synthesis/activity") .

- NIST Chemistry WebBook for spectral data .

- DrugBank or ChEMBL for bioactivity comparisons with analogs .

Advanced: What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound analogs?

Answer:

Gaps include:

- Limited 3D-QSAR or molecular docking studies to predict binding modes.

- Sparse data on pharmacokinetics (e.g., bioavailability, metabolic stability).

- Solutions: Combine in silico modeling with in vivo ADME profiling .

Basic: How can researchers validate the purity of this compound derivatives post-synthesis?

Answer:

- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- TLC (silica gel, ethyl acetate:hexane = 3:7) to monitor reaction progress.

- Melting point analysis to compare with literature values (e.g., reported m.p. 210–215°C for the parent compound) .

Advanced: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。